molecular formula C19H17NO3 B5705772 N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B5705772
M. Wt: 307.3 g/mol
InChI Key: RRHIQZATIALGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide, also known as HNPA or HNPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes. Specifically, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can affect the expression of genes that are involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its specificity for HDAC inhibition. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to selectively inhibit HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide. One direction is to further explore its potential as a treatment for Alzheimer's disease. Studies have shown promising results in animal models, and further research is needed to determine its potential in humans. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide and its potential as a tool for studying HDAC activity.

Synthesis Methods

N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a specific method that involves the reaction of 2-hydroxy-5-methylphenylamine with 1-naphthol and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide-Na. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential application in various fields of scientific research. One of the primary applications of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide is in the field of cancer research. Studies have shown that N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential application in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-9-10-17(21)16(11-13)20-19(22)12-23-18-8-4-6-14-5-2-3-7-15(14)18/h2-11,21H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIQZATIALGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide

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